molecular formula C9H14N4O B1476207 (3-Azidoazetidin-1-yl)(cyclopentyl)methanone CAS No. 2098080-43-2

(3-Azidoazetidin-1-yl)(cyclopentyl)methanone

Cat. No. B1476207
CAS RN: 2098080-43-2
M. Wt: 194.23 g/mol
InChI Key: UWDHZTBFAPQRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidoazetidin-1-yl)(cyclopentyl)methanone is a cyclopentyl compound that contains a nitrogen-azide bond, and is commonly referred to as a “azide”. Azides are important synthetic building blocks in organic chemistry, and are used for a variety of applications in the laboratory. This compound has been studied extensively for its potential use in synthetic organic chemistry, and has been found to have a variety of properties that make it useful for a range of scientific research applications.

Scientific Research Applications

I have found some general information about the applications of aziridines and azetidines, which are related to your compound of interest. Here’s a comprehensive analysis focusing on unique applications:

Organic Synthesis

Aziridines and azetidines are valuable intermediates in organic synthesis due to their ability to demonstrate excellent chemo-, regio-, and stereoselectivity in ring opening and/or in association with ring-expansion transformations. This makes them useful for creating complex molecules with high precision .

Antibacterial and Antimicrobial Coatings

These compounds can be polymerized to form materials with antibacterial and antimicrobial properties. Such coatings are important for healthcare settings to prevent the spread of infections .

CO2 Adsorption

The polymers derived from aziridines and azetidines can be used for CO2 adsorption, which is a critical process in combating climate change by capturing greenhouse gases .

Chelation and Materials Templating

Chelation involves binding ions and molecules with metal ions, which has various applications including in medicine and environmental remediation. Materials templating refers to creating materials with specific structures and functions, which can be used in a variety of fields such as nanotechnology .

Non-viral Gene Transfection

These compounds can be used in non-viral gene transfection methods, which is a process of introducing genetic material into cells without using viruses as carriers. This is a safer alternative to viral methods and has potential applications in gene therapy .

properties

IUPAC Name

(3-azidoazetidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-12-11-8-5-13(6-8)9(14)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHZTBFAPQRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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